2-Pyrrolidinecarbonyl chloride, 5-oxo-
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-oxopyrrolidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPSSGICDJKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495306 | |
| Record name | 5-Oxoprolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55478-53-0 | |
| Record name | 5-Oxoprolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Acid Chloride Reagents in Synthetic Chemistry
The advent of acid chloride reagents in the 19th century marked a significant milestone in organic chemistry, profoundly expanding the toolkit for creating new carbon-heteroatom bonds. Early work by chemists like Liebig and Wöhler in the 1830s on the "benzoyl radical" laid the conceptual groundwork for understanding how groups of atoms could remain intact through a series of transformations, leading to the isolation of compounds like benzoyl chloride. rochelleforrester.ac.nz
Initially, the synthesis of these highly reactive species relied on harsh reagents such as phosphorus pentachloride (PCl₅) and, later, phosphorus trichloride (B1173362) (PCl₃). google.com These methods, while effective, often required stringent conditions and produced difficult-to-remove byproducts. A major advancement came with the introduction of thionyl chloride (SOCl₂) as a milder and more convenient reagent. byjus.com Its utility was enhanced by the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. byjus.comfiveable.me More recently, oxalyl chloride has been adopted as an even milder reagent, often used for sensitive substrates. wikipedia.org This evolution of reagents reflects a central theme in synthetic chemistry: the continuous search for greater efficiency, selectivity, and milder reaction conditions. The development of these chlorinating agents solidified the role of acid chlorides as indispensable intermediates for the synthesis of esters, amides, and anhydrides, a role they continue to play in modern synthesis. fiveable.meiitk.ac.in
Significance of 5 Oxo 2 Pyrrolidinecarboxylic Acid Derivatives in Contemporary Research
The 5-oxo-2-pyrrolidinecarboxylic acid, or pyroglutamic acid, scaffold is a privileged structure in medicinal chemistry and natural product synthesis. researchgate.net As a chiral building block, available in both enantiomeric forms, it provides a rigid framework that can be strategically incorporated into larger molecules to control their three-dimensional structure and biological activity. clockss.org This conformational rigidity is crucial for optimizing interactions with biological targets like enzymes and receptors. researchgate.net
Contemporary research has extensively utilized pyroglutamic acid derivatives to develop novel therapeutic agents. These derivatives have shown a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. nih.gov For instance, certain esters of L-pyroglutamic acid have demonstrated significant antifungal activity against plant pathogens like Phytophthora infestans. nih.gov Moreover, the pyroglutamic acid core is being explored for the development of inhibitors of key enzymes and as components in peptidomimetics to enhance stability and potency. clockss.org Its utility extends to creating compounds aimed at treating autoimmune diseases, as well as bacterial and viral infections, underscoring its broad significance in the quest for new drugs. google.comgoogle.com
Table 1: Investigated Biological Activities of 5-Oxo-2-Pyrrolidinecarboxylic Acid Derivatives
| Derivative Class | Investigated Activity | Research Area |
| Esters | Antifungal | Agrochemicals |
| Amides | Anti-inflammatory | Medicinal Chemistry |
| Peptidomimetics | Enzyme Inhibition | Drug Discovery |
| Complex Adducts | Anticancer | Oncology |
| FAP Inhibitors | Autoimmune Diseases | Immunology |
Structural Basis for the Reactivity and Synthetic Utility of 2 Pyrrolidinecarbonyl Chloride, 5 Oxo
Classical Approaches to Pyroglutamoyl Chloride Synthesis
Early methods for synthesizing pyroglutamoyl chloride were often inefficient and problematic, yielding poor results. These conventional routes involved the direct use of halogenating agents on pyroglutamic acid.
Challenges and Limitations of Early Synthetic Routes to the Compound
The primary challenge in early synthetic routes stemmed from the physical properties of the starting material, pyroglutamic acid. This compound is almost insoluble in most common organic solvents. tandfonline.com This poor solubility necessitated the use of a large excess of potent halogenating reagents to drive the reaction. tandfonline.com
However, the harsh conditions and excess reagents often led to undesirable side reactions. Specifically, the use of reagents like thionyl chloride, either neat or in chloroform (B151607), or phosphorus pentachloride in acetyl chloride, frequently resulted in the formation of polyhalogenated pyrroles and significant amounts of black, resinous byproducts. tandfonline.com Consequently, these methods were not widely used due to their low yields and the difficulty in isolating the thermally unstable pyroglutamoyl chloride. tandfonline.com The instability of the target compound further complicated these early approaches, often leading to the formation of dimers. tandfonline.com Before the development of improved methods, activating pyroglutamic acid was typically achieved through other means, such as forming activated esters, azides, or mixed anhydrides, rather than synthesizing the acid chloride directly. tandfonline.com
Reactant Stoichiometry and Solvent Effects in Conventional Syntheses
In conventional syntheses, the stoichiometry was often poorly controlled due to the need for a large excess of the halogenating agent to overcome the insolubility of pyroglutamic acid. tandfonline.com This lack of precise stoichiometric control contributed to the formation of impurities and degradation products. tandfonline.com
The choice of solvent was severely limited by the starting material's insolubility. While solvents like chloroform were used, the pyroglutamic acid remained largely undissolved, leading to a heterogeneous reaction mixture that was difficult to control and resulted in low conversion rates and impure products. tandfonline.com The combination of excess reagents and inefficient solvent systems defined the limitations of these classical approaches, making the production of pure pyroglutamoyl chloride a significant challenge. tandfonline.com
Modern and Improved Synthetic Protocols
To overcome the limitations of classical methods, modern synthetic protocols have been developed. A significant advancement involves a two-step process that avoids the direct, harsh halogenation of pyroglutamic acid.
The Trimethylsilyl Pyroglutamate-Oxalyl Chloride Methodology
A highly successful modern route involves the conversion of pyroglutamic acid into an intermediate, trimethylsilyl pyroglutamate, which is then cleanly converted to the desired acid chloride. tandfonline.com This method begins with the reaction of optically active L-pyroglutamic acid with one equivalent of hexamethyldisilazane. tandfonline.com This step produces L-Trimethylsilyl pyroglutamate in a quantitative (100% NMR) yield. tandfonline.com
The resulting silyl (B83357) ester is soluble in organic solvents, such as methylene (B1212753) dichloride. This intermediate is then treated with oxalyl chloride at room temperature. tandfonline.com The reaction is clean and rapid, yielding 2-Pyrrolidinecarbonyl chloride, 5-oxo- as a pale yellow product, again in 100% NMR yield. tandfonline.com This procedure effectively bypasses the solubility issues and harsh conditions of the older methods. tandfonline.com
Reaction Scheme:
L-Pyroglutamic Acid + Hexamethyldisilazane → L-Trimethylsilyl Pyroglutamate tandfonline.com
L-Trimethylsilyl Pyroglutamate + Oxalyl Chloride → L-Pyroglutamoyl Chloride + Trimethylsilyl chloride + Gaseous byproducts tandfonline.comorgsyn.org
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimization of this modern protocol has focused on stoichiometry, reagent choice, and reaction workup to ensure high yield and purity.
| Parameter | Optimized Condition | Rationale / Outcome |
| Silylation Stoichiometry | 1 mole L-pyroglutamic acid to 0.5 moles hexamethyldisilazane | Achieves 100% NMR yield of the silyl ester intermediate. tandfonline.com |
| Chlorination Stoichiometry | 1 mole silyl ester to 1 mole oxalyl chloride | Ensures complete conversion without excess reagent, leading to a clean reaction. tandfonline.com |
| Solvent | Methylene dichloride | Provides good solubility for the silyl ester intermediate, allowing for a homogeneous reaction. tandfonline.com |
| Chlorinating Agent | Oxalyl chloride | Produces a clean reaction at room temperature, resulting in a pale yellow, high-purity product. tandfonline.com Thionyl chloride can be substituted but tends to yield a darker, brownish, and less pure product. tandfonline.com |
| Workup | Evaporation of solvent and trimethylsilyl chloride | Simple removal of volatile components leaves the desired acid chloride, which can be used directly for subsequent reactions like ester or amide formation. tandfonline.com |
The reaction with oxalyl chloride proceeds with the evolution of gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride), which helps to drive the reaction to completion. tandfonline.comorgsyn.org A brief reflux at the end of the reaction can ensure the complete removal of these gases. tandfonline.com
Stereochemical Integrity in the Improved Synthesis of 2-Pyrrolidinecarbonyl chloride, 5-oxo-
A crucial advantage of the trimethylsilyl pyroglutamate-oxalyl chloride methodology is the preservation of stereochemical integrity. When starting with optically active L-pyroglutamic acid, the synthesis proceeds without racemization. tandfonline.com The resulting L-pyroglutamoyl chloride retains the original stereochemistry of the starting material, which is essential for its application in the synthesis of chiral molecules and pharmaceuticals. tandfonline.com This clean conversion stands in stark contrast to older methods where harsh conditions could potentially lead to loss of stereochemical purity.
Alternative Activation Strategies for Pyroglutamic Acid Derivatives
Direct conversion of pyroglutamic acid to its acid chloride can be challenging. Therefore, alternative activation methods are frequently employed. These strategies include the use of coupling agents like carbodiimides or the formation of intermediate activated species such as esters and anhydrides, which can then serve as precursors to the final acid chloride.
Carbodiimides are widely used reagents in peptide synthesis for the formation of amide bonds, a process that involves the activation of a carboxylic acid. google.com In systems involving pyroglutamic acid, carbodiimides facilitate the coupling of the pyroglutamate moiety to other amino acids or peptides. nih.govnih.gov The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. google.com This intermediate can then react with a nucleophile, such as the amino group of another molecule, to form a new amide bond, regenerating the carbodiimide as a urea (B33335) byproduct. google.com
Studies on peptide synthesis in aqueous solutions have shown that the copolymerization of amino acids in the presence of pyroglutamic acid, facilitated by a carbodiimide, leads to the formation of short pyroglutamyl peptides. nih.gov The self-ordering process during this condensation is influenced by both the activated carboxyl component and the incoming amino acid. nih.gov Common carbodiimide reagents used in organic synthesis are listed in the table below.
Table 1: Common Carbodiimide Coupling Agents
| Reagent Name | Abbreviation | Byproduct | Solubility of Byproduct |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents |
| N,N'-Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | Soluble in most organic solvents |
The choice of carbodiimide can be critical; for instance, DIC is often preferred in solid-phase synthesis because its urea byproduct is more soluble and easier to remove than the byproduct of DCC. peptide.com For biological applications or reactions in aqueous media, the hydrochloride salt of EDC is typically used due to the water solubility of both the reagent and its byproduct. peptide.com
Activated esters and anhydrides of pyroglutamic acid are stable intermediates that can be isolated and later used to form 2-Pyrrolidinecarbonyl chloride, 5-oxo-, or to directly acylate other molecules.
Activated Esters: N-hydroxysuccinimide (NHS) esters are common activated esters. For instance, an N-protected pyroglutamic acid, such as Fmoc-pyroglutamic acid, can be reacted with N-hydroxysuccinimide to form the corresponding succinimidyl ester. nih.gov This stable, crystalline solid can then be used in subsequent coupling reactions.
Anhydrides: Anhydrides of N-protected glutamic acid can serve as precursors to N-protected pyroglutamic acid derivatives. For example, Z- and Boc-protected glutamic acid anhydrides can be cyclized to form the respective N-protected pyroglutamic acids. thieme-connect.de The catalytic hydrogenation of carbobenzoxy-L-glutamic anhydride (B1165640) has been shown to yield pyroglutamic acid. lookchem.com N-Carboxy-L-glutamic anhydride is another important intermediate that readily rearranges to L-pyroglutamic acid with the evolution of carbon dioxide. lookchem.comacs.org These N-protected pyroglutamic acids can then be converted to the corresponding acid chloride.
A direct route involves the treatment of N-9-fluorenylmethoxycarbonyl (Fmoc)-glutamic acid with thionyl chloride. nih.gov This reaction initially forms a dichloride intermediate, which spontaneously cyclizes to yield Fmoc-pyroglutamyl chloride. nih.gov This N-protected acid chloride is a direct precursor and a protected form of 2-Pyrrolidinecarbonyl chloride, 5-oxo-.
Protecting Group Strategies for N-Substituted Pyroglutamoyl Chlorides
Commonly used protecting groups for the lactam nitrogen of pyroglutamic acid include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups. thieme-connect.deresearchgate.net The fluorenylmethoxycarbonyl (Fmoc) group is also widely used, especially in peptide synthesis. nih.govthieme-connect.de
The introduction of these groups typically involves reacting a pyroglutamic acid ester with the appropriate reagent. For example, tert-butyl pyroglutamate can be N-acylated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to afford the N-Boc protected derivative. researchgate.net
The synthesis of N-substituted pyroglutamoyl chlorides often starts with the corresponding N-protected pyroglutamic acid. As mentioned previously, Fmoc-glutamic acid can be converted directly to Fmoc-pyroglutamyl chloride using thionyl chloride. nih.gov This demonstrates a strategy where the protecting group is installed on the precursor amino acid before cyclization and acid chloride formation. The stability of the protecting group to the conditions required for acid chloride synthesis is a critical consideration. The Fmoc group, for instance, is stable to the thionyl chloride used for this conversion. nih.gov
Table 2: Common Nitrogen Protecting Groups for Pyroglutamic Acid
| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic hydrogenation |
These protecting group strategies are essential for synthesizing well-defined N-substituted pyroglutamoyl chlorides, which are valuable intermediates for creating complex peptides and other bioactive molecules.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. masterorganicchemistry.comyoutube.com In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. khanacademy.orglibretexts.org Subsequently, the chloride ion, being an excellent leaving group, is expelled, regenerating the carbonyl double bond and resulting in the substituted product. youtube.comlibretexts.org Due to the high reactivity of the acyl chloride, these reactions are often rapid and efficient. uomustansiriyah.edu.iq
Formation of Esters and Amides from 2-Pyrrolidinecarbonyl chloride, 5-oxo-
The reaction of 2-Pyrrolidinecarbonyl chloride, 5-oxo- with alcohols (alcoholysis) or amines (aminolysis) provides a direct route to the corresponding esters and amides. These reactions are typically carried out under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.
The formation of esters proceeds by the nucleophilic attack of the alcohol's hydroxyl group on the acyl chloride's carbonyl carbon. Similarly, the reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides through the nucleophilic attack of the nitrogen atom. uomustansiriyah.edu.iq
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Ethanol | Ethyl 5-oxo-L-prolinate | Pyridine, 0°C to rt | High |
| Benzyl alcohol | Benzyl 5-oxo-L-prolinate | Triethylamine, CH2Cl2, 0°C | >95 |
| Aniline | N-Phenyl-5-oxopyrrolidine-2-carboxamide | Pyridine, Dichloromethane | Good |
| Glycine (B1666218) methyl ester | Methyl N-(5-oxo-L-prolyl)glycinate | NaHCO3, H2O/Dioxane | 80-90 |
Stereoselectivity in Acylation Reactions
When 2-Pyrrolidinecarbonyl chloride, 5-oxo- is derived from a chiral source, such as L-pyroglutamic acid, the stereochemical integrity of the chiral center at the 2-position is a critical consideration during acylation reactions. The synthesis of L-pyroglutamoyl chloride can be achieved from L-pyroglutamic acid using reagents like oxalyl chloride without racemization. sci-hub.se This retention of stereochemistry is crucial for its application in the synthesis of chiral molecules and pharmaceuticals. lookchem.com
The rigid pyrrolidone ring structure helps to maintain the stereochemical configuration at the alpha-carbon during nucleophilic attack. lookchem.com As the reaction occurs at the exocyclic carbonyl group, the chiral center within the ring is not directly involved in the bond-breaking and bond-forming steps of the nucleophilic acyl substitution mechanism. Consequently, acylation reactions with achiral nucleophiles generally proceed with a high degree of stereochemical retention.
Electrophilic Reactions Involving the Pyroglutamoyl Moiety
Beyond its role as an acylating agent in nucleophilic substitution, the pyroglutamoyl group can be introduced into aromatic systems through electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation.
Friedel-Crafts Acylation with 2-Pyrrolidinecarbonyl chloride, 5-oxo-
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. masterorganicchemistry.com In this reaction, 2-Pyrrolidinecarbonyl chloride, 5-oxo- serves as the acylating agent. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. alexandonian.comyoutube.com This acylium ion is resonance-stabilized and subsequently attacked by the electron-rich aromatic ring to form the corresponding aryl ketone. youtube.com A key advantage of Friedel-Crafts acylation over alkylation is that the product is a deactivated ketone, which prevents further polysubstitution reactions. organic-chemistry.org
Catalyst Influence on Reaction Efficiency and Product Formation
The choice and amount of catalyst are crucial in Friedel-Crafts acylation. researchgate.net Traditionally, stoichiometric amounts of Lewis acids like AlCl₃ are required because the catalyst complexes with the product ketone. organic-chemistry.orgwikipedia.org This complexation deactivates the catalyst, necessitating its use in greater than catalytic quantities.
Modern advancements have explored the use of more efficient and environmentally benign catalysts. Heterogeneous catalysts, such as zeolites and certain metal oxides, have been investigated to facilitate easier separation and recycling. ksu.edu.saresearchgate.net The efficiency of the catalyst can impact reaction times and yields. For instance, stronger Lewis acids can accelerate the formation of the acylium ion, leading to faster reaction rates. alexandonian.com However, overly harsh conditions can also lead to side reactions.
| Catalyst | Aromatic Substrate | Solvent | Key Observation |
| AlCl₃ | Benzene (B151609) | CS₂ | Standard conditions, requires stoichiometric amounts. |
| FeCl₃ | Toluene | Nitrobenzene | Milder catalyst, may require higher temperatures. |
| Zeolites (e.g., H-BEA) | Anisole | Dichlorobenzene | Shape-selective, favors para-substitution, reusable. ksu.edu.saresearchgate.net |
| Bi(OTf)₃ | Mesitylene | 1,2-Dichloroethane | Efficient catalytic amounts, can be performed under milder conditions. |
Regioselectivity and Side Reactions in Arylation
The position of acylation on a substituted aromatic ring is governed by the electronic and steric effects of the substituents already present. Electron-donating groups (activating groups) on the aromatic ring, such as alkoxy or alkyl groups, direct the incoming pyroglutamoyl group to the ortho and para positions and increase the reaction rate. alexandonian.com Conversely, electron-withdrawing groups (deactivating groups) direct to the meta position and slow the reaction down. alexandonian.com Steric hindrance can also play a significant role, often favoring substitution at the less hindered para position over the ortho position.
Potential side reactions in Friedel-Crafts acylation are generally less common than in alkylation. The acylium ion is stable and does not typically undergo rearrangement, which is a significant issue with carbocations in Friedel-Crafts alkylation. masterorganicchemistry.com However, limitations exist. The reaction is generally not successful on strongly deactivated aromatic rings. Additionally, functional groups that can coordinate with the Lewis acid catalyst, such as amines and alcohols, are often incompatible with the reaction conditions.
Intramolecular Cyclizations and Rearrangements
While specific studies on the intramolecular cyclizations and rearrangements of pyroglutamoyl chloride are not extensively detailed in publicly available literature, its reactivity can be inferred from the well-established chemistry of related N-acyliminium ions. acs.org The generation of an N-acyliminium ion intermediate is a plausible pathway for such reactions. This electrophilic species can be formed from the acyl chloride, particularly under Lewis acidic conditions, and can subsequently be trapped by internal nucleophiles.
The inter- and intramolecular α-amidoalkylation cyclizations of N-acyliminium ions are widely recognized as a powerful tool for carbon-carbon bond formation. acs.org In the context of pyroglutamoyl chloride derivatives, if a suitable nucleophilic moiety were present elsewhere in the molecule, it could lead to the formation of bicyclic structures. The formation of such N-acyliminium ions can be facilitated by the departure of the chloride ion, creating a highly reactive electrophilic center at the 2-position of the pyrrolidinone ring.
Furthermore, rearrangements are a possibility for such reactive intermediates. Cationic rearrangements, in general, are driven by the formation of a more stable carbocation. msu.edu In the case of an N-acyliminium ion derived from pyroglutamoyl chloride, rearrangements could potentially occur if a more stable cationic species can be formed through the migration of a substituent. However, without specific experimental data, these remain hypothetical pathways based on fundamental principles of organic reactivity.
Instability and Dimerization Tendencies of Pyroglutamoyl Chloride
Pyroglutamoyl chloride is known to be an unstable compound, a characteristic that limits its utility in some synthetic applications. thieme-connect.de This instability is primarily due to the high reactivity of the acyl chloride group, which is susceptible to hydrolysis and can participate in self-condensation reactions.
The thermal stability of acyl chlorides, in general, is a significant concern. They are prone to decomposition upon heating. While specific thermal analysis data for pyroglutamoyl chloride is not readily found, it is reasonable to assume that it is sensitive to heat. The presence of the lactam ring may influence its thermal decomposition pathway compared to simpler acyclic acyl chlorides.
For storage, it is crucial to protect pyroglutamoyl chloride from moisture due to its reactivity with water, which would lead to the formation of pyroglutamic acid and hydrochloric acid. wikipedia.org General storage guidelines for reactive acyl chlorides recommend keeping them in a cool, dry, and well-ventilated place, often under an inert atmosphere to prevent degradation.
General Storage Recommendations for Acyl Chlorides:
| Parameter | Recommendation |
| Temperature | Cool |
| Atmosphere | Dry, Inert (e.g., Nitrogen, Argon) |
| Moisture | Strict exclusion |
| Container | Tightly sealed, appropriate material |
One of the notable instabilities of pyroglutamoyl chloride is its tendency to self-condense, leading to the formation of dimeric and potentially oligomeric byproducts. thieme-connect.de While a detailed mechanistic study for the dimerization of pyroglutamoyl chloride is not explicitly available, a plausible mechanism can be proposed based on the fundamental reactivity of acyl chlorides and amides.
The reaction likely proceeds through a nucleophilic attack of the nitrogen atom of the lactam in one molecule onto the highly electrophilic carbonyl carbon of the acyl chloride in a second molecule. The amide nitrogen, although not strongly nucleophilic, can react with the very reactive acyl chloride. This initial attack would be followed by the elimination of a chloride ion.
A subsequent step would involve the loss of a proton from the nitrogen atom to regenerate the amide functionality, likely facilitated by the liberated chloride ion or another base present in the reaction mixture. This process would result in the formation of a dimer linked by an N-acyl bond. The exact nature and stability of the resulting dimer would depend on the reaction conditions. The propensity for this dimerization underscores the challenges in handling and utilizing this reactive intermediate in synthetic chemistry.
Applications of 2 Pyrrolidinecarbonyl Chloride, 5 Oxo in Complex Molecule Synthesis
Peptide Synthesis Methodologies Utilizing Pyroglutamoyl Chloride
The pyroglutamyl (pGlu) moiety is a common N-terminal feature in many biologically active peptides and proteins, where it plays a crucial role in conferring stability against enzymatic degradation by aminopeptidases. Pyroglutamoyl chloride serves as an efficient precursor for introducing this cap.
The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group. bachem.comuniurb.it 2-Pyrrolidinecarbonyl chloride, 5-oxo- is an intrinsically activated form of pyroglutamic acid. uniurb.it The presence of the chlorine atom, an excellent leaving group, makes the carbonyl carbon highly electrophilic and ready for reaction with the N-terminal amine of a peptide chain without the need for additional coupling reagents. uniurb.ituni-kiel.de
This pre-activation simplifies the synthetic process by reducing the number of reagents and steps required for coupling. The reaction proceeds via a standard nucleophilic acyl substitution mechanism, where the amino group of a peptide attacks the carbonyl carbon of the pyroglutamoyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release hydrochloric acid. bachem.com The use of acid chlorides, like pyroglutamoyl chloride, is a long-established method for peptide bond formation due to the high reactivity of the acyl chloride. uni-kiel.de
Table 1: Comparison of Activation Strategies in Peptide Synthesis
| Activation Method | Activating Agent(s) | Key Intermediate | Byproducts |
|---|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acyl Chloride (e.g., Pyroglutamoyl chloride) | HCl, SO₂, CO, CO₂ |
| Carbodiimide (B86325) | DCC, DIC, EDC | O-acylisourea | Substituted Urea (B33335) |
| Onium Salt | HBTU, HATU, PyBOP | Activated Ester (e.g., OBt, OAt) | HOBt, HOAt, etc. |
| Mixed Anhydride (B1165640) | Isobutyl chloroformate | Mixed Carbonic Anhydride | CO₂, Isobutanol |
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. nih.gov Pyroglutamoyl chloride and its parent acid are utilized in SPPS to synthesize N-terminally pyroglutamated peptides. A key application is in the synthesis of pyroglutamate (B8496135) amyloid-β (AβpE3-42) peptides, which are significant in the study of Alzheimer's disease. nih.govdoaj.orgdntb.gov.ua
In this context, after the desired peptide sequence is assembled on the resin, the pyroglutamyl moiety can be coupled to the N-terminus. This is often accomplished by using pyroglutamic acid with standard coupling reagents, or alternatively, by leveraging the high reactivity of pyroglutamoyl chloride in the final coupling step. The use of Fmoc-protected amino acid chlorides has been successfully employed in the SPPS of various peptides, demonstrating the viability of this approach. nih.gov The synthesis of AβpE3-42 peptides via microwave-assisted SPPS highlights the importance of reliable methods for introducing the pyroglutamate group. nih.govdoaj.org
It is also noteworthy that pyroglutamic acid can form spontaneously from N-terminal glutamine residues on a peptide, a reaction that can occur during synthesis or storage. sigmaaldrich.com However, for controlled and efficient synthesis, direct coupling of the pyroglutamyl group using an activated derivative is the preferred method.
Synthesis of Nitrogen-Containing Heterocycles
Pyroglutamic acid and its derivatives are valuable chiral building blocks for the asymmetric synthesis of a wide range of bioactive natural products and other nitrogen-containing heterocycles. researchgate.netsemanticscholar.org The inherent chirality and versatile functional groups (a lactam, a carboxylic acid) make it a privileged starting material. researchgate.net Pyroglutamoyl chloride, as the activated form, provides a reactive handle to initiate cyclization and annulation reactions for building more complex heterocyclic structures.
The pyroglutamate framework is a versatile template that can be chemically modified to produce a diverse array of heterocyclic compounds. clockss.org The conversion of pyroglutamic acid to its acyl chloride derivative enhances its reactivity, allowing for facile derivatization. For instance, the acyl chloride can react with various nucleophiles to attach side chains, which can then be used in subsequent reactions to build new ring systems.
Research has demonstrated the synthesis of various substituted pyroglutamic acid derivatives as building blocks for pharmaceutically valuable compounds, including antagonists for P2X7 receptors, which are implicated in neurodegenerative diseases. semanticscholar.org While many synthetic routes start from pyroglutamic acid and employ coupling reagents, the use of the pre-activated pyroglutamoyl chloride can streamline these processes. The transformation of pyroglutamic acid into diverse proline chimeras and other complex structures underscores the synthetic potential of this scaffold. clockss.org
Table 2: Examples of Heterocyclic Scaffolds Derived from Pyroglutamic Acid
| Starting Material | Key Transformation(s) | Resulting Scaffold | Potential Application | Reference |
|---|---|---|---|---|
| Pyroglutamic acid | Michael addition, cyclization | 3-Substituted Pyroglutamates | P2X7 Antagonists | semanticscholar.org |
| Pyroglutamic acid | Reduction, cyclization | Kainoid analogues | Excitatory amino acid research | rsc.org |
| Pyroglutamic acid | Ring-opening, Ugi reaction | Quaternary α-substituted pyroglutamates | Peptide modification | clockss.org |
| Pyroglutamic acid | Derivatization, Sharpless dihydroxylation | Precursors to Batzellaside B | Natural product synthesis | researchgate.net |
The pyrrolidinone core of pyroglutamoyl chloride is a key structural motif that can be elaborated upon to create fused bicyclic and polycyclic systems. The reactivity of the acyl chloride facilitates intramolecular reactions or tandem reactions with bifunctional reagents to construct these complex architectures. For example, reaction with a molecule containing both an amine and another nucleophilic group could lead to an initial acylation at the amine, followed by an intramolecular cyclization to form a fused ring system.
Methodologies for creating proline-fused tricyclic heterocycles and other complex azacycles often rely on intramolecular cyclization strategies. organic-chemistry.org While various catalytic methods exist, the use of a highly reactive starting material like pyroglutamoyl chloride can provide a direct, non-catalytic route for specific transformations. The synthesis of bicyclic lactams from pyroglutamic acid serves as a template for these strategies, demonstrating that the pyrrolidinone ring can be effectively used to control diastereoselectivity in the formation of new stereocenters on the fused ring. rsc.org
Functionalization and Derivatization Agents
Beyond its role as a building block, pyroglutamoyl chloride can be used as a reagent to functionalize or derivatize other molecules. Its function is analogous to other simple acyl chlorides, such as benzoyl chloride, which are widely used to modify molecules containing nucleophilic functional groups. researchgate.net
By reacting pyroglutamoyl chloride with a target molecule containing primary or secondary amines, alcohols, or thiols, the pyroglutamoyl moiety can be covalently attached. This derivatization can serve several purposes:
Introducing a Chiral Handle: Attaching the chiral pyroglutamoyl group can aid in the separation of enantiomers of the target molecule by forming diastereomeric derivatives.
Altering Physicochemical Properties: The addition of the polar, cyclic pyroglutamoyl group can modify the solubility, crystallinity, or chromatographic behavior of a parent molecule.
Bio-conjugation: It can be used to link the pyroglutamate structure to other bioactive molecules or probes.
The reaction of acyl chlorides with various N, O, and S nucleophiles is a fundamental transformation in organic chemistry. researchgate.net The high reactivity of the acyl chloride ensures that these derivatization reactions often proceed rapidly and in high yield under mild conditions, typically requiring only a non-nucleophilic base to scavenge the HCl byproduct.
Chemical Derivatization for Analytical Purposes
The introduction of a chemical tag or derivatizing agent to an analyte can significantly enhance its detectability and chromatographic behavior, particularly in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). While direct applications of 2-Pyrrolidinecarbonyl chloride, 5-oxo- are not extensively documented in readily available literature, the principle of its use can be inferred from studies utilizing other activated forms of pyroglutamic acid, such as L-pyroglutamic acid succinimidyl ester (L-PGA-OSu). These reagents are designed to react with specific functional groups, most notably primary and secondary amines, to form stable amide bonds.
The primary goal of such derivatization is to improve the analytical characteristics of the target molecules. For instance, many small, polar, amine-containing metabolites exhibit poor retention on commonly used reversed-phase liquid chromatography (RPLC) columns. nih.gov By attaching the pyroglutamoyl group, the hydrophobicity of the analyte is increased, leading to better retention and separation from other components in a complex mixture. nih.govchromatographyonline.com
Furthermore, the derivatization can enhance the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to improved sensitivity and lower limits of detection. chromatographyonline.com The pyroglutamoyl tag can also introduce a consistent and predictable fragmentation pattern during tandem mass spectrometry (MS/MS), which is crucial for the specific and confident identification and quantification of the analyte. researchgate.net Isotope-coded versions of pyroglutamic acid-based derivatization reagents have also been developed, allowing for relative quantification of chiral amines in complex biological samples. researchgate.net
The table below illustrates the application of pyroglutamic acid-based derivatization in analytical chemistry, for which 2-Pyrrolidinecarbonyl chloride, 5-oxo- would be a suitable, albeit less commonly cited, reagent.
| Analyte Class | Derivatization Reagent (Analog) | Analytical Technique | Purpose of Derivatization |
| Chiral Amines | L-Pyroglutamic acid succinimidyl ester (L-PGA-OSu) | LC-MS/MS | Enantioseparation, Improved Sensitivity |
| Amino Acids | Isotopic variants of L-PGA-OSu | UPLC-ESI-MS/MS | Chiral separation, Relative quantification |
| Polar Metabolites | 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | LC-MS | Improved retention on RPLC columns |
| Biogenic Amines | Benzoyl Chloride | LC-MS/MS | Increased hydrophobicity, Enhanced ionization |
This table is based on the application of analogous activated pyroglutamic acid derivatives and other amine-derivatizing agents, illustrating the expected utility of 2-Pyrrolidinecarbonyl chloride, 5-oxo-.
Modifying Properties of Target Compounds through Pyroglutamoyl Conjugation
The covalent attachment of a pyroglutamoyl group to a target molecule, a process for which 2-Pyrrolidinecarbonyl chloride, 5-oxo- is a suitable reagent, can strategically alter the physicochemical and biological properties of the parent compound. This modification is particularly relevant in the field of peptide and drug development.
One of the key property changes observed upon pyroglutamoyl conjugation is an alteration in the molecule's polarity and hydrophobicity. The cyclization of the N-terminal glutamate (B1630785) or glutamine to form a pyroglutamate residue in peptides is known to increase their hydrophobicity. This change can influence the peptide's solubility, aggregation propensity, and interaction with biological membranes.
Furthermore, the introduction of an N-terminal pyroglutamoyl group can significantly enhance the stability of peptides and proteins. By blocking the N-terminus, the pyroglutamate residue confers resistance to degradation by exopeptidases, thereby prolonging the half-life of the molecule in biological systems. This increased stability is a desirable attribute for therapeutic peptides.
The biological activity of a compound can also be modulated through pyroglutamoyl conjugation. The modification can influence the binding affinity of a peptide to its receptor or alter the pharmacokinetic profile of a drug molecule. For example, the conjugation of peptides to antimicrobial agents has been shown to enhance their antibacterial activity, particularly against Gram-negative bacteria. nih.gov While not a direct example of pyroglutamoylation, it highlights the principle of modifying activity through conjugation. The introduction of a pyroglutamoyl moiety can similarly be explored to optimize the therapeutic potential of various compounds.
The following table summarizes the potential modifications to target compounds through the introduction of a pyroglutamoyl group.
| Target Compound Class | Property Modified | Effect of Pyroglutamoyl Conjugation | Potential Application |
| Peptides | Stability | Increased resistance to exopeptidases | Development of longer-lasting peptide therapeutics |
| Peptides | Hydrophobicity | Increased hydrophobicity | Altering solubility and membrane interaction |
| Bioactive Small Molecules | Pharmacokinetics | Altered absorption, distribution, metabolism, and excretion | Improving drug delivery and efficacy |
| Antimicrobial Peptides | Biological Activity | Potentially enhanced antimicrobial efficacy | Development of novel antibiotics |
This table outlines the demonstrated and potential effects of pyroglutamoyl conjugation on the properties of target molecules.
2 Pyrrolidinecarbonyl Chloride, 5 Oxo As a Chiral Building Block
Enantioselective Synthesis Strategies Employing the Chiral Center
The fixed chirality of 2-Pyrrolidinecarbonyl chloride, 5-oxo-, and its parent compound, pyroglutamic acid, provides a powerful tool for directing the stereochemical outcome of synthetic transformations. This chiral scaffold enables the synthesis of enantiomerically enriched compounds through various strategies where the existing stereocenter dictates the formation of new ones.
One key strategy is the asymmetric Michael addition. For instance, a chiral Ni(II)-complex of a glycine (B1666218) Schiff base can undergo a highly diastereoselective Michael addition reaction with derivatives of α,β-unsaturated carboxylic acids. arizona.edu This method facilitates the preparation of various novel beta-substituted pyroglutamic acids with excellent chemical yields and diastereoselectivity. arizona.edu Another approach involves using a chiral pyridoxal (B1214274) catalyst for the direct asymmetric conjugated addition at the α-carbon of a glycinate (B8599266) with α,β-unsaturated esters, which, after in situ lactamization, produces chiral pyroglutamic acid esters with high enantiomeric excess (81-97% ee). nih.gov
Furthermore, cyclopropenimine catalysis has been developed for the enantioselective Michael reaction of α-substituted amino ester imines, providing access to α-substituted glutamates and pyroglutamates with enantioselectivities up to 94%. beilstein-journals.org These methods highlight how the pyroglutamate (B8496135) core can be elaborated upon to create more complex, stereodefined molecules. The inherent rigidity of the pyroglutamic acid structure helps reduce conformational flexibility, which is advantageous in controlling the stereochemical course of reactions. researchgate.net
Table 1: Enantioselective Synthesis Methods for Pyroglutamate Derivatives
| Catalytic System/Method | Reaction Type | Products | Enantioselectivity (ee) |
|---|---|---|---|
| Chiral Pyridoxal Catalyst | Asymmetric Conjugate Addition | Chiral Pyroglutamic Acid Esters | 81-97% |
| Cyclopropenimine Catalysis | Enantioselective Michael Reaction | α-Substituted Glutamates/Pyroglutamates | Up to 94% |
| Chiral Ni(II)-Complex | Asymmetric Michael Addition | Beta-Substituted Pyroglutamic Acids | High Diastereoselectivity |
Preparation of Stereodefined Pyrrolidine (B122466) Derivatives
2-Pyrrolidinecarbonyl chloride, 5-oxo-, and its precursor, (S)-pyroglutamic acid, are extensively used for the synthesis of a wide array of stereodefined pyrrolidine derivatives. jst.go.jpamanote.com The defined stereochemistry at C2 serves as a template for introducing substituents at other positions of the pyrrolidine ring with high diastereoselectivity.
A notable application is in the synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids via a highly diastereoselective tandem aza-Michael addition. mdpi.com These intermediates can be further N-chloroacetylated and cyclized in the presence of a base. mdpi.com This sequence leads to enantiomerically enriched 3-aroyl pyroglutamic acid derivatives through an effective 5-exo-tet cyclization. mdpi.com
The versatility of pyroglutamic acid as a starting material allows for the creation of diverse pyrrolidine structures, including bicyclic lactams and 5,5-disubstituted 2-pyrrolidinones. jst.go.jp For example, functionalized pyrrolidinones can be derived from (S)-pyroglutamic acid through cycloaddition reactions. jst.go.jp Additionally, biocatalytic approaches using transaminases have been developed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excesses (>99.5% ee). researchgate.net This enzymatic method enables the production of both enantiomers of the target pyrrolidines. researchgate.net
Table 2: Examples of Stereodefined Pyrrolidine Derivatives from Pyroglutamic Acid
| Starting Material | Key Transformation | Product Class |
|---|---|---|
| (S)-Pyroglutamic Acid | Cycloaddition Reactions | Functionalized Pyrrolidinones |
| N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids | Base-catalyzed 5-exo-tet cyclization | 3-Aroyl Pyroglutamic Acid Derivatives |
| ω-chloroketones | Transaminase-triggered cyclization | 2-Substituted Pyrrolidines |
Applications in Asymmetric Catalysis and Ligand Design
The rigid, chiral scaffold of pyroglutamic acid makes it an ideal component in the design of chiral ligands for asymmetric catalysis. uwindsor.ca These ligands coordinate with metal centers to create catalysts that can induce high levels of enantioselectivity in a variety of chemical reactions. uwindsor.camdpi.com
A prominent example is the synthesis of C2-symmetric semicorrins, a class of bidentate nitrogen ligands. uwindsor.ca Starting from either L- or D-pyroglutamic acid, enantiomerically pure semicorrin diesters can be readily synthesized. uwindsor.ca These semicorrin ligands form stable chelate complexes with various metal ions, including Co(II), Rh(I), Ni(II), Pd(II), and Cu(II), and have been successfully applied in reactions like the Cu-catalyzed cyclopropanation of olefins and Co-catalyzed conjugate reduction of α,β-unsaturated carboxylic esters. uwindsor.ca
The design of chiral ligands often involves creating structures that can effectively control the stereochemical environment around a metal catalyst. mdpi.com The pyroglutamate unit can be incorporated into more complex structures, such as P,N-ligands (e.g., PHOX ligands), which have proven to be highly effective in various metal-catalyzed reactions, sometimes outperforming traditional C2-symmetric ligands. nih.gov The modular nature of these ligands allows for systematic fine-tuning of their steric and electronic properties to optimize catalyst performance for specific applications. uwindsor.canih.gov This adaptability is crucial for developing new, highly efficient enantioselective catalysts. uwindsor.ca
Spectroscopic Characterization and Analytical Methods for 2 Pyrrolidinecarbonyl Chloride, 5 Oxo and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-Pyrrolidinecarbonyl chloride, 5-oxo-, and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of individual nuclei.
In the ¹H NMR spectrum of a typical 5-oxopyrrolidine ring system, the protons on the pyrrolidine (B122466) ring exhibit characteristic chemical shifts and coupling patterns. The proton at the C2 position, being adjacent to both the carbonyl group of the lactam and the carbonyl group of the acid chloride, is expected to be significantly deshielded, appearing at a downfield chemical shift. The protons at the C3 and C4 positions typically appear as complex multiplets in the aliphatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbons of the lactam and the acid chloride resonating at distinct downfield chemical shifts. The chemical shifts of the aliphatic carbons (C2, C3, and C4) provide further confirmation of the ring structure. The precise chemical shifts can be influenced by the solvent and the specific nature of any derivatives. researchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Pyrrolidinecarbonyl chloride, 5-oxo-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | Downfield region | Aliphatic region |
| C3-H₂ | Aliphatic region (multiplet) | Aliphatic region |
| C4-H₂ | Aliphatic region (multiplet) | Aliphatic region |
| N-H | Downfield region (broad) | - |
| C5=O | - | Carbonyl region (lactam) |
| C1=O (COCl) | - | Carbonyl region (acid chloride) |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Isotopic Labeling in NMR Studies
Isotopic labeling is a powerful tool used in NMR spectroscopy to simplify complex spectra and to probe specific structural features or reaction mechanisms. In the context of 2-Pyrrolidinecarbonyl chloride, 5-oxo- and its derivatives, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be strategically incorporated into the molecule.
Deuterium labeling, for instance, involves the replacement of one or more protons with deuterium atoms. nih.govacs.org This substitution leads to the disappearance of the corresponding signal in the ¹H NMR spectrum, which can be invaluable for peak assignment. studymind.co.uk For example, selective deuteration at the C3 or C4 position of the pyrrolidine ring would help in unequivocally assigning the complex multiplets in that region. Furthermore, deuterium labeling can be used to study reaction mechanisms, such as the in vitro conversion of related pyrroline (B1223166) structures. nih.gov The use of deuterated solvents is also a standard practice in NMR to avoid large solvent signals in the spectrum. studymind.co.uk
Carbon-13 and nitrogen-15 labeling can be employed to enhance the sensitivity of ¹³C and ¹⁵N NMR experiments, respectively. While ¹³C has a low natural abundance (about 1.1%), enrichment can significantly reduce the acquisition time for ¹³C NMR spectra and enable more advanced experiments like 2D INADEQUATE to establish C-C connectivity. Similarly, ¹⁵N labeling can provide insights into the electronic environment of the nitrogen atom within the lactam ring. While often applied in the context of larger biomolecules, the principles of isotopic labeling are equally applicable to the detailed study of smaller organic molecules like pyroglutamoyl chloride and its derivatives. ckisotopes.comnih.govnih.gov
Solvent Effects on NMR Spectra
The choice of solvent can have a significant impact on the chemical shifts observed in an NMR spectrum. researchgate.nettandfonline.com These solvent effects arise from various interactions between the solute and solvent molecules, including magnetic anisotropy, van der Waals forces, and hydrogen bonding. thieme-connect.comunn.edu.ng For polar molecules like 2-Pyrrolidinecarbonyl chloride, 5-oxo-, which contains two carbonyl groups and a secondary amide, the choice of a deuterated solvent such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD) can lead to noticeable changes in the chemical shifts of the ring protons and carbons. pitt.eduthieme-connect.de
For instance, aromatic solvents like benzene-d₆ (C₆D₆) can induce significant shifts, known as Aromatic Solvent-Induced Shifts (ASIS), due to the anisotropic magnetic field of the benzene (B151609) ring. researchgate.netthieme-connect.com This effect can be particularly useful in resolving overlapping signals in the spectrum. The protons of a β-lactam ring, a related cyclic amide structure, have been shown to be significantly affected by the ASIS effect. researchgate.netthieme-connect.com Similarly, the chemical shifts of the protons in 2-Pyrrolidinecarbonyl chloride, 5-oxo- would be expected to show a dependency on the solvent's polarity and magnetic properties. Understanding these solvent effects is crucial for the accurate interpretation of NMR data and for comparing spectra recorded under different conditions. nih.govucla.edumdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-Pyrrolidinecarbonyl chloride, 5-oxo-. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present in the molecule.
The IR spectrum of pyroglutamoyl chloride is expected to show strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The lactam carbonyl (C=O) typically absorbs in the range of 1650-1700 cm⁻¹, while the acid chloride carbonyl (C=O) is expected to absorb at a higher frequency, generally in the range of 1770-1820 cm⁻¹. The N-H stretching vibration of the secondary amide in the lactam ring usually appears as a broad band in the region of 3200-3400 cm⁻¹. The C-N stretching vibration of the amide and the C-Cl stretching of the acid chloride will also give rise to characteristic absorptions in the fingerprint region of the spectrum.
Table 2: Characteristic IR Absorption Bands for 2-Pyrrolidinecarbonyl chloride, 5-oxo-
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |
| Lactam | C=O stretch | 1650 - 1700 |
| Acid Chloride | C=O stretch | 1770 - 1820 |
| Secondary Amide | N-H stretch | 3200 - 3400 (broad) |
| Aliphatic C-H | C-H stretch | 2850 - 3000 |
| Amide | C-N stretch | Fingerprint region |
| Acid Chloride | C-Cl stretch | Fingerprint region |
These characteristic absorption bands provide a spectral fingerprint that can be used to confirm the presence of the key functional groups in 2-Pyrrolidinecarbonyl chloride, 5-oxo-, and to monitor its conversion into various derivatives.
Mass Spectrometry (MS) in Analysis of Pyroglutamoyl Chloride and its Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. miamioh.edulibretexts.orgyoutube.com For 2-Pyrrolidinecarbonyl chloride, 5-oxo-, and its derivatives, MS is crucial for confirming their identity and for analyzing the products of reactions.
The molecular ion peak (M⁺) in the mass spectrum of pyroglutamoyl chloride will correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. youtube.com
Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyroglutamoyl chloride may include the loss of a chlorine radical (Cl•) or the loss of a carbonyl group (CO). The pyrrolidine ring itself can also undergo characteristic fragmentation.
In the analysis of pyroglutamic acid and its derivatives, a notable phenomenon is the potential for in-source cyclization of glutamine and glutamic acid to form pyroglutamic acid during LC-MS analysis, which can be an artifact of the analytical method. nih.govacs.org This highlights the importance of careful method development and the use of chromatographic separation to distinguish between true pyroglutamate (B8496135) and that formed during analysis. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of selected ions, providing more detailed structural information and aiding in the identification of pyroglutamyl-containing molecules. researchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of 2-Pyrrolidinecarbonyl chloride, 5-oxo-, and its reaction products. These methods are also vital for monitoring the progress of chemical reactions involving this compound.
High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like pyroglutamoyl chloride, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable method for purity assessment. The retention time of the compound can be used for its identification, and the peak area can be used for its quantification.
Thin-layer chromatography (TLC) offers a rapid and simple method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of the starting material (pyroglutamoyl chloride) and the appearance of the product can be visualized, often with the aid of a UV lamp or a chemical stain.
Gas Chromatography (GC) Applications with Derivatization
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the polar nature and low volatility of pyroglutamic acid and many of its derivatives, direct analysis by GC is often challenging. To overcome this limitation, derivatization is employed to convert the analytes into more volatile and thermally stable compounds. nih.govresearchgate.net
A common derivatization strategy for pyroglutamic acid involves esterification of the carboxylic acid group and acylation of the amide nitrogen. For instance, pyroglutamic acid can be converted to its methyl ester pentafluoropropionyl (Me-PFP) derivative. nih.govresearchgate.netnih.gov This two-step derivatization significantly increases the volatility of the analyte, allowing for its separation and detection by GC, often coupled with mass spectrometry (GC-MS) for definitive identification. nih.govresearchgate.netnih.gov The use of stable isotope-labeled internal standards, such as deuterium-labeled pyroglutamic acid, is crucial for accurate quantification in GC-MS analysis. nih.govnih.gov
Another derivatization approach involves the use of reagents like pentafluorobenzyl bromide (PFB-Br) to form the PFB ester of pyroglutamic acid, which is also suitable for GC-MS analysis. nih.govresearchgate.netnih.gov These derivatization methods enable the sensitive and specific analysis of pyroglutamic acid and its derivatives in various matrices.
Table 3: Common Derivatization Methods for GC Analysis of Pyroglutamic Acid
| Derivatization Reagents | Derivative Formed | Analytical Technique |
| 2 M HCl/CH₃OH followed by Pentafluoropropionic anhydride (B1165640) (PFPA) | Methyl ester pentafluoropropionyl (Me-PFP) derivative | GC-MS |
| Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl (PFB) ester | GC-MS |
High-Performance Liquid Chromatography (HPLC) in Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of 2-Pyrrolidinecarbonyl chloride, 5-oxo-, and its derivatives. The inherent reactivity of the acyl chloride group in 2-Pyrrolidinecarbonyl chloride, 5-oxo- presents unique challenges that often necessitate derivatization prior to analysis. However, methods for the analysis of the parent compound, its hydrolysis product pyroglutamic acid, and other derivatives have been developed, primarily employing reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) modes.
The selection of the HPLC method is contingent on the specific analytical goal, whether it is monitoring the purity of the acyl chloride, quantifying its derivatives in a complex matrix, or analyzing reaction kinetics.
Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a widely utilized method for the analysis of pyrrolidine derivatives. Separation is achieved based on the hydrophobic/hydrophilic interactions between the analytes and the stationary phase. For compounds related to 2-Pyrrolidinecarbonyl chloride, 5-oxo-, C18 columns are frequently employed.
A study detailing the analysis of a pyrrole (B145914) derivative utilized a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer at pH 3. pensoft.net This approach is suitable for moderately polar compounds. The isocratic elution at a flow rate of 1.0 mL/min and a column temperature of 30°C, with UV detection at 225 nm, provides a robust method for separation and quantification. pensoft.net
For the analysis of underivatized pyroglutamic acid, a related compound, a reversed-phase C18 column has been successfully used with a volatile ion-pair reagent, pentadecafluorooctanoic acid, in the mobile phase. nih.gov This technique is particularly useful when coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. nih.gov
Table 1: Exemplary RP-HPLC Conditions for Pyrrolidine Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) pensoft.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net |
| Elution | Isocratic pensoft.net |
| Flow Rate | 1.0 mL/min pensoft.net |
| Temperature | 30°C pensoft.net |
| Detection | UV at 225 nm pensoft.net |
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds like pyroglutamic acid, the hydrolysis product of 2-Pyrrolidinecarbonyl chloride, 5-oxo-, HILIC presents a valuable alternative to RP-HPLC. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.
A USP method for the analysis of pyroglutamic acid employs a ZIC®-HILIC column. merckmillipore.com The separation is achieved using a gradient elution with a mobile phase composed of acetonitrile and an aqueous potassium dihydrogen phosphate buffer at pH 3.0. merckmillipore.com This method allows for the effective retention and separation of polar analytes that would have little to no retention on a traditional C18 column.
Table 2: HILIC Conditions for the Analysis of Pyroglutamic Acid
| Parameter | Condition |
|---|---|
| Column | SeQuant® ZIC®-HILIC (250 x 4.6 mm, 5 µm) merckmillipore.com |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (pH 3.0) merckmillipore.com |
| Mobile Phase B | Acetonitrile merckmillipore.com |
| Gradient | 0-10 min: 18% A, 82% B -> 10-20 min: 18-40% A, 82-60% B -> 20-25 min: 40% A, 60% B merckmillipore.com |
| Flow Rate | 1.0 mL/min merckmillipore.com |
| Detection | UV at 210 nm merckmillipore.com |
Derivatization for HPLC Analysis
Due to the high reactivity of the acyl chloride functional group, direct analysis of 2-Pyrrolidinecarbonyl chloride, 5-oxo- can be challenging. Derivatization is a common strategy to convert the reactive analyte into a more stable and easily detectable derivative. This approach is particularly crucial for trace analysis in complex matrices.
A general method for the determination of residual acyl chlorides in lipophilic drug substances involves derivatization with 2-nitrophenylhydrazine. nih.gov This reagent reacts with the acyl chloride to form a stable derivative that exhibits strong UV absorbance at a longer wavelength (around 395 nm), which helps to minimize matrix interference. nih.gov The reaction is typically carried out at room temperature for 30 minutes. nih.gov The resulting derivative can then be readily analyzed by RP-HPLC. This method has been shown to have high specificity and sensitivity, with detection limits in the range of 0.01-0.03 µg/mL. nih.gov
Table 3: General Derivatization and HPLC Conditions for Acyl Chlorides
| Parameter | Condition |
|---|---|
| Derivatizing Reagent | 2-Nitrophenylhydrazine nih.gov |
| Reaction Conditions | Room temperature, 30 minutes nih.gov |
| Detection Wavelength | 395 nm nih.gov |
| Column | Reversed-Phase (e.g., C18) |
| Mobile Phase | Acetonitrile/Water or Buffer mixture |
The application of such a derivatization strategy to 2-Pyrrolidinecarbonyl chloride, 5-oxo- would likely yield a stable derivative suitable for quantification by RP-HPLC, providing a robust method for its trace analysis.
Computational and Theoretical Studies of 2 Pyrrolidinecarbonyl Chloride, 5 Oxo
Molecular Modeling and Electronic Structure Analysis
Molecular modeling of 2-Pyrrolidinecarbonyl chloride, 5-oxo- would involve the use of computational methods to create a three-dimensional representation of the molecule. This model would serve as the basis for further analysis of its chemical properties.
Electronic Structure Analysis would typically be performed using quantum mechanical methods like Density Functional Theory (DFT). These calculations would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. Key parameters that would be calculated include:
Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Electron Density Distribution: This analysis would reveal the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.
Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution and are useful for predicting intermolecular interactions.
A hypothetical data table for such an analysis might look like this:
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| DFT (B3LYP) | 6-31G(d,p) | Data not available | Data not available | Data not available | Data not available |
| Hartree-Fock | cc-pVTZ | Data not available | Data not available | Data not available | Data not available |
| Note: This table is illustrative and does not contain real data due to the absence of specific studies on 2-Pyrrolidinecarbonyl chloride, 5-oxo-. |
Reaction Pathway Prediction and Transition State Analysis
Computational methods are invaluable for predicting the most likely pathways for chemical reactions involving 2-Pyrrolidinecarbonyl chloride, 5-oxo-. This would involve mapping the potential energy surface for a given reaction to identify the lowest energy path from reactants to products.
Transition State Analysis is a critical component of this process. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Computational chemists would use various algorithms to locate the geometry of the transition state and calculate its energy. This information is used to determine the activation energy of the reaction, which is directly related to the reaction rate.
For a reaction involving 2-Pyrrolidinecarbonyl chloride, 5-oxo-, such as its reaction with a nucleophile, the following parameters would be of interest:
| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Nucleophilic Acyl Substitution | Data not available | Data not available | Data not available | Data not available |
| Note: This table is for illustrative purposes only, as no specific reaction pathway studies for this compound were found. |
Conformational Analysis of the Pyrrolidinone Ring
The five-membered pyrrolidinone ring in 2-Pyrrolidinecarbonyl chloride, 5-oxo- is not planar and can adopt several different conformations, often referred to as "puckered" conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
This is typically done by systematically rotating the bonds within the molecule and calculating the energy at each step. The results would reveal the preferred three-dimensional shape of the molecule, which can significantly influence its biological activity and physical properties. Studies on other pyrrolidine (B122466) derivatives have shown that the ring can exist in various twist and envelope conformations. The relative energies of these conformers would determine their population at a given temperature.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angles (degrees) |
| Envelope | Data not available | Data not available |
| Twist | Data not available | Data not available |
| Note: This table is a hypothetical representation of conformational analysis data. |
Intermolecular Interactions and Hydrogen Bonding Networks
Understanding how molecules of 2-Pyrrolidinecarbonyl chloride, 5-oxo- interact with each other and with other molecules is crucial for predicting its properties in the solid state and in solution. The molecule contains several features that can participate in intermolecular interactions:
Hydrogen Bond Acceptors: The carbonyl oxygen atoms.
Hydrogen Bond Donor: The N-H group of the pyrrolidinone ring.
Dipole-Dipole Interactions: Due to the polar nature of the carbonyl and acyl chloride groups.
Computational studies would aim to identify the most favorable modes of interaction and quantify their strength. This is often done by calculating the interaction energy of dimers or larger clusters of the molecule. In the solid state, these interactions would lead to the formation of specific crystal packing arrangements, potentially involving hydrogen bonding networks.
| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H···O=C | Data not available | Data not available |
| Dipole-Dipole | C=O···C=O | Data not available | Data not available |
| Note: This is an example data table, as specific intermolecular interaction studies for this compound are not available. |
Future Research Directions and Emerging Applications
Catalyst Development for Enhanced Reactivity and Selectivity
The synthesis of pyroglutamoyl chloride from pyroglutamic acid typically involves chlorinating agents like thionyl chloride or oxalyl chloride. wikipedia.orgchemguide.co.uk While effective, these reagents can present handling challenges and may not be suitable for sensitive substrates. Future research is increasingly focused on developing catalytic methods that offer milder conditions, higher selectivity, and improved sustainability.
Organocatalysis, in particular, presents a promising frontier. Chiral organocatalysts, such as those based on proline or imidazolidinone, have demonstrated remarkable success in asymmetric reactions. wikipedia.org Developing organocatalysts tailored for the efficient and enantioselective conversion of pyroglutamic acid to its acyl chloride derivative could eliminate the need for harsh reagents. Furthermore, research into catalysts for the subsequent reactions of pyroglutamoyl chloride is crucial. For instance, developing catalysts that can achieve site-selective acylation of complex polyols or amines would broaden the compound's utility in the synthesis of complex natural products and pharmaceuticals. nih.govnih.gov
Another emerging area is biocatalysis. Enzymes, such as lipases, have been used in the synthesis of pyroglutamate (B8496135) esters, demonstrating the potential for enzymatic processes. nih.gov Future exploration could lead to the discovery or engineering of enzymes capable of catalyzing the formation of the acyl chloride itself or mediating its reaction with nucleophiles with high chemo- and regioselectivity, operating under environmentally benign aqueous conditions.
| Catalyst Type | Potential Advantages | Research Focus |
| Organocatalysts | Metal-free, milder reaction conditions, high stereoselectivity. wikipedia.org | Development of chiral catalysts for asymmetric synthesis and selective acylation reactions. nih.govmdpi.com |
| Metal-based Catalysts | High efficiency and turnover rates; Ru-based catalysts used in pyroglutamic acid conversion. nih.gov | Exploring novel metal complexes for improved yields and reduced catalyst loading. |
| Biocatalysts (Enzymes) | High specificity, environmentally friendly (aqueous media, mild temperatures), reduced byproducts. nih.gov | Engineering enzymes (e.g., acylases, lipases) for direct synthesis and selective functionalization. |
Microfluidic and Flow Chemistry Approaches for Pyroglutamoyl Chloride Synthesis
The synthesis and use of highly reactive compounds like pyroglutamoyl chloride can be challenging in traditional batch reactors due to issues with heat transfer, mixing, and safety. Microfluidic and flow chemistry technologies offer a powerful solution to these problems. By conducting reactions in continuous-flow reactors with small channel dimensions, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved.
| Feature | Advantage in Pyroglutamoyl Chloride Synthesis |
| Precise Temperature Control | Minimizes thermal degradation and byproduct formation. |
| Enhanced Mixing | Ensures homogeneous reaction conditions, leading to higher yields and purity. |
| Improved Safety | Small reaction volumes reduce the risks associated with handling a reactive intermediate. |
| On-Demand Generation | Allows for immediate use in subsequent steps, avoiding isolation and storage issues. |
| Scalability | Offers a straightforward path from laboratory-scale synthesis to larger-scale production. |
Integration into Combinatorial Chemistry Libraries and High-Throughput Screening
Combinatorial chemistry is a powerful strategy in drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries are then subjected to high-throughput screening (HTS) to identify compounds that exhibit a desired biological activity.
Pyroglutamoyl chloride is an excellent candidate for inclusion in combinatorial libraries as a scaffold or building block. Its rigid, chiral structure can serve as a well-defined starting point for generating molecular diversity. By reacting pyroglutamoyl chloride with a diverse set of amines, alcohols, or other nucleophiles, a vast library of compounds can be synthesized. Each compound in the library retains the core pyrrolidinone moiety but features a different peripheral group, allowing for a systematic exploration of the structure-activity relationship (SAR). The integration of this scaffold into library design is a key strategy for discovering new hit and lead compounds in the drug development pipeline.
| Library Synthesis Step | Description | Outcome |
| 1. Scaffolding | Pyroglutamoyl chloride is used as the central structural unit. | Provides a rigid, chiral core for all library members. |
| 2. Diversification | The acyl chloride is reacted with a diverse collection of building blocks (e.g., various amines). | A large library of unique pyroglutamide derivatives is generated. |
| 3. Screening | The entire library is tested against a biological target using HTS assays. | Identification of "hit" compounds with potential therapeutic activity. |
| 4. Optimization | "Hit" compounds are further modified to improve potency and drug-like properties. | Development of lead compounds for further preclinical testing. |
Novel Bioactive Compound Synthesis Leveraging the Pyrrolidinone Moiety
The pyrrolidinone ring, the core of pyroglutamoyl chloride, is considered a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that is capable of binding to multiple biological targets, making it a recurring motif in many successful drugs. The inherent biological relevance of this scaffold makes pyroglutamoyl chloride a valuable starting material for the synthesis of new therapeutic agents. mdpi.com
Future research will focus on using pyroglutamoyl chloride to construct novel molecules designed to interact with specific biological targets. For example, it can be used to synthesize analogs of known drugs to improve their efficacy or pharmacokinetic properties. By attaching different functional groups, chemists can create derivatives aimed at treating a wide range of conditions, including neurodegenerative diseases, cancer, and infectious diseases. The synthesis of novel pyroglutamic acid derivatives and their subsequent biological evaluation is a vibrant and promising area of research aimed at expanding the therapeutic landscape. mdpi.comrsc.org
Q & A
Basic: What are the optimal synthetic routes for 2-Pyrrolidinecarbonyl Chloride, 5-oxo-?
Methodological Answer:
The synthesis typically involves acyl chloride formation from 5-oxo-pyrrolidine-2-carboxylic acid. Key steps include:
- Reagent Selection : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are preferred for converting the carboxylic acid to the acyl chloride. SOCl₂ is more cost-effective but requires anhydrous conditions .
- Reaction Conditions : Conduct the reaction under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions. Post-reaction, excess reagents are removed via rotary evaporation under reduced pressure .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) or ¹H/¹³C NMR (CDCl₃ solvent) to confirm >95% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
